N-Benzyl-2-(piperazin-1-yl)ethan-1-amine
Description
N-Benzyl-2-(piperazin-1-yl)ethan-1-amine is a secondary amine featuring a benzyl group attached to the nitrogen of an ethanamine backbone, which is further substituted with a piperazine ring (Figure 1).
Properties
CAS No. |
135330-51-7 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-benzyl-2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,14-15H,6-12H2 |
InChI Key |
UGBYPUZLFMUDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : Replacing the benzyl group with a chlorophenyl (as in ) introduces halogen-based electronic effects, which may alter receptor binding kinetics.
- Functionalization : Adding ethoxy chains (e.g., fluoroethoxy in ) improves solubility and enables radiolabeling for imaging studies.
Analog-Specific Modifications
- Chlorophenyl Variant : Introduced via nucleophilic substitution on the piperazine ring .
- Protected Amines : tert-Butoxycarbonyl (Boc) groups are used to shield reactive amines during synthesis .
Enzyme Inhibition
- tRNA Synthetase : N-Benzyl-2-(cyclohex-1-en-1-yl)ethan-1-amine (a close analog) showed binding to tRNA synthetase in crystallographic studies, suggesting the benzyl group may stabilize hydrophobic interactions .
- Antimicrobial Potential: Structural analogs with aryl sulfonyl groups (e.g., SA1–SA7 in ) exhibit cytotoxicity, hinting at broad-spectrum applications.
Anti-Toxoplasma Activity
NSC38968 (parent compound) was screened for dual-target anti-Toxoplasma activity, though its efficacy was lower compared to analogs with bulkier substituents . This underscores the importance of the benzyl group in enhancing target affinity.
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